![molecular formula C6H7NO B3203928 4-Hydroxy-3-methylpyridine CAS No. 10249-36-2](/img/structure/B3203928.png)
4-Hydroxy-3-methylpyridine
Overview
Description
4-Hydroxy-3-methylpyridine is a building block used in the chemical synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the synthesis of second-generation agonist of the orphan G-protein coupled receptor GPR119, which is used for the treatment of diabetes .
Synthesis Analysis
The synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal, a related compound, has been reported . The crystals were grown by slow solvent evaporation (SSE) method . The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically using density functional theory (DFT) at 6311++G (d,p) level of theory .Molecular Structure Analysis
The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface were derived using DFT methods . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboranes most commonly employed in SM coupling reactions are based on 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (sia) and dicyclohexylborane building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4-methylpyridine, a related compound, include a melting point of 118-120 °C, a boiling point of 285-290 °C, and a density of 1.120±0.06 g/cm3 . It also has a partition coefficient n-octanol/water of 0.000225mmHg at 25°C .Scientific Research Applications
Molecular and Structural Studies
4-Hydroxy-3-methylpyridine and its derivatives are extensively studied for their molecular and structural properties. For instance, the molecular and crystal structures, along with IR and Raman spectra of 2-hydroxy-3-cyano-4-methylpyridine, have been analyzed through quantum chemical calculations, shedding light on the role of hydrogen bonds in stabilizing structures, with potential applications in hybrid formation technology (Kucharska et al., 2010).
Synthesis and Characterization
The synthesis and characterization of compounds derived from 4-hydroxy-3-methylpyridine have been a focus of several studies. For example, Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones were synthesized, showing potential for further applications in chemistry (Katoh et al., 2006).
Electrophoretic Separation
In analytical chemistry, derivatives of 4-hydroxy-3-methylpyridine, such as 2-, 3-, and 4-substituted methylpyridines, have been used to investigate the relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).
Phytotoxic Activity
In the field of agriculture and plant sciences, derivatives of 4-hydroxy-3-methylpyridine, like 4-hydroxy-6-methylpyridin-2(1H)-one, have been synthesized and evaluated for their phytotoxic activity against different plant species, suggesting their potential as lead structures for developing more active phytotoxic products (Demuner et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for 4-Hydroxy-3-methylpyridine are not mentioned in the sources, there is ongoing research into the microbial degradation of pyridine and pyridine derivatives . This could potentially open up new avenues for the use of 4-Hydroxy-3-methylpyridine in environmental remediation or other applications.
properties
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylpyridine | |
CAS RN |
22280-02-0 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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